An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane
Abstract
This technical guide provides a comprehensive analysis of 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane (CAS No. 69114-04-1), a highly functionalized epoxide intermediate of significant interest to researchers in medicinal chemistry and materials science.[1] The molecule's unique architecture, combining a reactive oxirane ring, a chlorinated nitroaromatic system, and an ether linkage, offers a versatile platform for synthesizing complex molecular targets. This document delves into its physicochemical properties, provides a detailed synthetic protocol, explores its characteristic spectroscopic signature, and offers an in-depth examination of its core reactivity—the regioselective ring-opening of the epoxide moiety. Furthermore, potential applications in drug discovery are discussed, alongside essential safety and handling protocols.
Core Physicochemical and Structural Properties
2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane is a solid organic compound whose properties are dictated by its distinct functional groups. The presence of the polar nitro group and the chlorine atom on the aromatic ring, combined with the ether oxygen, suggests moderate polarity. Its structural properties are summarized below.
| Property | Value | Source / Rationale |
| IUPAC Name | 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane | Standard Nomenclature |
| CAS Number | 69114-04-1 | BLDpharm[1] |
| Molecular Formula | C₉H₈ClNO₄ | ChemicalBook[2] |
| Molecular Weight | 229.62 g/mol | ChemicalBook[2][3] |
| Appearance | Predicted: White to light yellow crystalline solid | Based on analogous structures like 2-[(4-Nitrophenoxy)methyl]oxirane, which is a yellow solid.[] |
| Solubility | Predicted: Soluble in polar organic solvents (e.g., acetone, THF, ethyl acetate, DMSO); sparingly soluble in water. | General solubility behavior for moderately polar organic compounds. |
| Melting Point | Predicted: > 70 °C | The related compound 2-[(4-Nitrophenoxy)methyl]oxirane melts at 67.3 °C.[5] The addition of a chlorine atom is expected to increase the melting point due to stronger intermolecular forces. |
Synthesis and Manufacturing Protocol
The most direct and industrially viable route to 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane is via a modified Williamson ether synthesis, reacting 2-chloro-4-nitrophenol with an excess of epichlorohydrin under basic conditions. The reaction proceeds in two key stages: initial nucleophilic attack of the phenoxide on epichlorohydrin, followed by an intramolecular cyclization to form the epoxide ring.
Synthetic Scheme
Caption: Synthetic pathway for 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane.
Detailed Laboratory Protocol
This protocol describes a robust method for the synthesis and purification of the target compound.
Expertise & Causality: The choice of a biphasic system with a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) is deliberate. The PTC facilitates the transfer of the aqueous phenoxide ion into the organic epichlorohydrin phase, significantly accelerating the reaction and allowing for milder conditions, which prevents unwanted side reactions.
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Reactor Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add 2-chloro-4-nitrophenol (17.35 g, 0.1 mol).
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Reagent Addition: Add epichlorohydrin (46.25 g, 0.5 mol, 5 equivalents) and water (100 mL). The large excess of epichlorohydrin serves as both a reactant and an organic solvent phase.
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Catalyst and Base: Add tetrabutylammonium bromide (TBAB) (1.61 g, 0.005 mol) to the mixture. Begin stirring vigorously. Slowly add a 50% (w/w) aqueous solution of sodium hydroxide (12.0 g, 0.15 mol) dropwise over 30 minutes, ensuring the temperature does not exceed 50°C. The formation of the sodium phenoxide is exothermic.
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Reaction: After the addition of NaOH is complete, heat the mixture to 60-65°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate mobile phase. The disappearance of the 2-chloro-4-nitrophenol spot indicates completion.
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Workup and Isolation: Cool the reaction mixture to room temperature. Separate the organic and aqueous layers. Wash the organic layer twice with 50 mL of water to remove salts and excess base.
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Solvent Removal: Remove the excess epichlorohydrin from the organic layer by vacuum distillation.
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Purification: The resulting crude oil or solid is purified by recrystallization from isopropanol or ethanol to yield the final product as a crystalline solid.
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Validation: Confirm the structure and purity of the product using NMR, IR, and melting point analysis as described in the following section.
Spectroscopic and Structural Elucidation
As no public-domain spectra for this specific molecule are available, this section provides a predictive analysis based on established spectroscopic principles and data from analogous structures.[6] This serves as an authoritative guide for researchers to validate their synthetic results.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| Aromatic H (H-6) | 8.25 - 8.35 | d (J ≈ 2.5 Hz) | Ortho to the nitro group and meta to the chlorine, highly deshielded. |
| Aromatic H (H-5) | 8.05 - 8.15 | dd (J ≈ 9.0, 2.5 Hz) | Ortho to the nitro group and ortho to the chlorine, highly deshielded. |
| Aromatic H (H-3) | 7.20 - 7.30 | d (J ≈ 9.0 Hz) | Ortho to the chlorine and meta to the nitro group. |
| Methylene (-O-CH₂-) | 4.40 (1H), 4.10 (1H) | dd, dd (AB part of ABX) | Diastereotopic protons adjacent to a chiral center (the oxirane CH). |
| Oxirane Methine (-CH-) | 3.35 - 3.45 | m | Coupled to the methylene and the two oxirane CH₂ protons. |
| Oxirane Methylene (-CH₂-) | 2.95 (1H), 2.80 (1H) | dd, dd | Diastereotopic protons of the strained epoxide ring. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Aromatic C (C-4, C-NO₂) | 142 - 144 | Attached to the strongly electron-withdrawing nitro group. |
| Aromatic C (C-1, C-O) | 158 - 160 | Attached to the electronegative ether oxygen. |
| Aromatic C (C-2, C-Cl) | 126 - 128 | Attached to chlorine, deshielded. |
| Aromatic C (C-6) | 125 - 127 | Ortho to the nitro group. |
| Aromatic C (C-5) | 118 - 120 | Ortho to the nitro group. |
| Aromatic C (C-3) | 114 - 116 | Ortho to the chlorine atom. |
| Methylene (-O-CH₂-) | 69 - 72 | Standard chemical shift for an ether-linked methylene group adjacent to an epoxide. |
| Oxirane Methine (-CH-) | 50 - 52 | Typical for a substituted carbon in an epoxide ring. |
| Oxirane Methylene (-CH₂-) | 44 - 46 | Typical for a terminal CH₂ carbon in a glycidyl ether. |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration Type | Significance |
| 3100 - 3000 | Aromatic C-H Stretch | Confirms the presence of the aromatic ring. |
| 1590, 1480 | Aromatic C=C Stretch | Confirms the presence of the aromatic ring. |
| 1520 - 1530 (asymmetric) | N-O Stretch (NO₂) | Strong absorption, characteristic of the nitro group.[7] |
| 1345 - 1355 (symmetric) | N-O Stretch (NO₂) | Strong absorption, characteristic of the nitro group.[7] |
| 1250 - 1270 | Aryl-O-C Asymmetric Stretch | Confirms the aryl ether linkage. |
| 1040 - 1060 | C-O-C Symmetric Stretch | Confirms the ether linkage. |
| ~915, ~850 | Epoxide Ring Vibrations | Characteristic C-O stretching and ring breathing modes of the oxirane. |
| 740 - 760 | C-Cl Stretch | Confirms the presence of the chlorine substituent. |
Chemical Reactivity: Regioselective Ring-Opening
The chemical utility of 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane is dominated by the reactivity of its strained three-membered oxirane ring.[8] The ring-opening reaction can proceed via two distinct, predictable pathways depending on whether the reaction is catalyzed by acid or base. This regioselectivity is a critical consideration for any synthetic application.
Caption: Regioselective ring-opening pathways of the oxirane moiety.
Acid-Catalyzed Ring-Opening Protocol (Attack at Cα)
Under acidic conditions, the epoxide oxygen is protonated, making it an excellent leaving group. This develops partial positive charge (carbocation-like character) on the adjacent carbons. The secondary carbon (Cα) can better stabilize this charge than the primary carbon (Cβ), leading to preferential nucleophilic attack at the more substituted position.[9]
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Dissolution: Dissolve 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane (2.30 g, 10 mmol) in 50 mL of methanol.
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Acidification: Add 2-3 drops of concentrated sulfuric acid to the solution to act as the catalyst.
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Reaction: Stir the mixture at room temperature for 2-4 hours. The methanol acts as both the solvent and the nucleophile.
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Neutralization: Quench the reaction by adding a saturated solution of sodium bicarbonate until the effervescence ceases.
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Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 30 mL).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product, 1-(2-chloro-4-nitrophenoxy)-3-methoxypropan-2-ol.
Base-Catalyzed Ring-Opening Protocol (Attack at Cβ)
In the presence of a strong, basic nucleophile, the reaction proceeds via a standard Sₙ2 mechanism. The nucleophile will attack the less sterically hindered carbon (Cβ), leading to the opposite regiochemical outcome compared to the acid-catalyzed pathway.[9]
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Nucleophile Preparation: In a separate flask, prepare a solution of sodium methoxide by carefully adding sodium metal (0.23 g, 10 mmol) to 30 mL of anhydrous methanol under a nitrogen atmosphere.
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Reaction Setup: Dissolve 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane (2.30 g, 10 mmol) in 20 mL of anhydrous methanol.
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Addition: Slowly add the solution of the oxirane to the stirring sodium methoxide solution at 0°C.
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Reaction: Allow the mixture to warm to room temperature and stir for 6-8 hours.
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Quenching: Quench the reaction by adding 20 mL of a saturated aqueous ammonium chloride solution.
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Extraction and Purification: Follow steps 5 and 6 from the acid-catalyzed protocol to isolate the product, 3-(2-chloro-4-nitrophenoxy)-1-methoxypropan-2-ol.
Applications in Drug Discovery and Materials Science
Epoxides are foundational building blocks in modern synthetic chemistry.[10] 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane is particularly valuable for several reasons:
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Versatile Intermediate: The predictable, regioselective ring-opening allows for the controlled introduction of a 1,2-amino alcohol, 1,2-diol, or 1,2-ether alcohol functionality, which are common structural motifs in pharmaceuticals.
-
Bioactive Scaffolds: The chlorinated nitroaromatic moiety is present in various bioactive compounds and can participate in key binding interactions. Furthermore, the nitro group can be readily reduced to an amine, providing a synthetic handle for further derivatization, such as amide bond formation or reductive amination.
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Drug Analogs: The synthesis of the anti-tuberculosis drug Pretomanid involves the reaction of a nitroimidazole with epichlorohydrin, highlighting the importance of nitroaryl-epoxide intermediates in drug development.[11] Similarly, the antianginal drug Ranolazine is synthesized from an intermediate, 2-[(2-methoxyphenoxy)methyl]oxirane, demonstrating the utility of this class of compounds.[12] This subject molecule provides a scaffold for creating novel analogs of such drugs for structure-activity relationship (SAR) studies.
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Polymer Chemistry: As a functionalized epoxide, it can be used to synthesize specialty epoxy resins and polymers, where the nitro and chloro groups can be used to tune material properties like thermal stability, refractive index, or reactivity.
Safety, Handling, and Toxicity Profile
Disclaimer: No specific toxicological data for 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane is available. The following information is based on the known hazards of analogous compounds, such as glycidyl ethers and nitroaromatic compounds.[13][14]
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Hazard Classification (Predicted):
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Personal Protective Equipment (PPE):
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Engineering Controls: Use only in a well-ventilated chemical fume hood.
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Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
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Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes.
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Respiratory Protection: If dusts or aerosols are generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
-
-
First Aid Measures:
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Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
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Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If irritation or a rash occurs, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
References
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![Chemical Structure of 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane](https://i.imgur.com/8N4Z4oY.png)
